Methyl 2-amino-2-(2-bromophenyl)acetate
Description
Significance of α-Amino Acid Derivatives in Advanced Organic Synthesis
Alpha-amino acid derivatives are fundamental building blocks in the field of organic chemistry and biochemistry. vaia.comamerigoscientific.com Their importance stems from their dual functionality, possessing both an amino group and a carboxylic acid derivative (in this case, an ester). unacademy.com This structure allows them to be pivotal precursors for the synthesis of peptides and proteins. vaia.com
In advanced organic synthesis, these derivatives serve as versatile intermediates for creating complex natural products and functional molecules. rsc.org Their applications are extensive, ranging from the development of pharmaceuticals to materials science. unacademy.com The ability to modify the basic amino acid structure, for instance by introducing different substituents on a side chain, allows chemists to fine-tune the properties of the resulting molecules. numberanalytics.com This has led to the creation of non-natural amino acid derivatives with unique stereochemistry and reactivity, expanding the toolbox of synthetic chemists. amerigoscientific.comnumberanalytics.com They are crucial in constructing molecules with specific biological activities and are integral to metabolic pathways and the regulation of biochemical reactions. vaia.comunacademy.com
Contextualization of Methyl 2-amino-2-(2-bromophenyl)acetate within the α-Amino-α-Aryl Acetate (B1210297) Ester Class
This compound is a specific example of an α-amino-α-aryl acetate ester. Its structure features a phenyl group attached to the α-carbon of methyl aminoacetate, with a bromine atom substituted at the ortho (position 2) of the phenyl ring. This bromine substitution is significant as it influences the molecule's electronic properties and reactivity. Halogenated compounds like this are often used as intermediates in organic synthesis. wikipedia.org The bromine atom, in particular, can serve as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through various coupling reactions.
This compound belongs to the arylglycine family, which are important pharmacophores found in numerous commercial drugs. researchgate.net The synthesis of such molecules is a key area of research, with methods being developed to create them efficiently and with high stereoselectivity. researchgate.net For instance, a general method for producing related compounds like methyl 2-(2-bromophenyl)acetate (B8456191) involves the esterification of the corresponding carboxylic acid (o-bromophenylacetic acid) with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com
Table 1: Physicochemical Properties of Methyl 2-amino-2-phenylacetate Analogues
| Property | Methyl 2-amino-2-phenylacetate sigmaaldrich.com | Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride sigmaaldrich.com | Methyl 2-amino-2-(4-bromophenyl)acetate nih.gov |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁BrClNO₂ | C₉H₁₀BrNO₂ |
| Molecular Weight | 165.19 g/mol | - | 244.08 g/mol |
| CAS Number | - | 1219198-88-5 | 42718-15-0 |
| Physical Form | Solid | Solid | - |
| Melting Point | - | 210 °C | - |
Note: Data for the specific ortho-bromo isomer, this compound (CAS: 1214038-90-0), is limited in publicly available databases, hence properties of close analogues are presented.
Current Research Landscape and Emerging Directions for Brominated Aryl-Substituted Amino Esters
The current research involving brominated aryl-substituted amino esters is vibrant and multifaceted, largely focusing on the development of novel synthetic methodologies and their application in creating molecules with potential biological activity. A significant trend is the pursuit of enantioselective synthesis, which aims to produce a single, desired stereoisomer of a chiral molecule. bohrium.com This is crucial in pharmacology, where different enantiomers can have vastly different biological effects.
Researchers are exploring various catalytic systems, including organocatalysis and transition-metal catalysis, to achieve high yields and enantioselectivity in the synthesis of α-halogenated α-aryl amino acid derivatives. researchgate.netbohrium.com The bromine atom on the aryl ring is particularly useful as it allows for subsequent modifications through powerful cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents, leading to diverse molecular architectures.
Emerging directions include the use of these brominated building blocks in the synthesis of complex heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. mdpi.com Furthermore, there is growing interest in using photoredox catalysis to enable new types of transformations for these molecules under mild reaction conditions. researchgate.net The overarching goal is to expand the synthetic utility of compounds like this compound, making them readily accessible tools for the discovery and development of new drugs and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(2-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFDTYLNHXWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Organic Transformations of Methyl 2 Amino 2 2 Bromophenyl Acetate
Reactivity of the Primary Amino Group in Derivatization and Coupling Reactions
The primary amino group in Methyl 2-amino-2-(2-bromophenyl)acetate is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents and the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of participating in various nucleophilic substitution reactions. This reactivity allows for the straightforward N-alkylation and N-acylation of the molecule.
N-Alkylation: The primary amino group can react with alkyl halides or other alkylating agents to form secondary or tertiary amines. The reaction proceeds via a typical SN2 mechanism where the amino group attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, N-methylation can be achieved using reagents like dimethyl sulfate. monash.edu
N-Acylation: Acylation of the primary amino group is a common transformation that leads to the formation of amides. This reaction can be carried out using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. nih.gov This transformation is fundamental in peptide synthesis and for the introduction of various functional groups.
Table 1: Examples of Nucleophilic Substitution Reactions of the Primary Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide | Secondary Amine |
| N-Acylation | Acetyl Chloride | Amide |
| N-Sulfonylation | Tosyl Chloride | Sulfonamide |
The primary amino group is a versatile handle for the synthesis of a variety of nitrogen-containing functional groups.
Amide Formation: As mentioned, the reaction of the primary amino group with carboxylic acids or their derivatives is a robust method for amide synthesis. nih.gov A wide array of coupling reagents, including carbodiimides and phosphonium (B103445) salts, can be employed to facilitate this transformation, particularly with free carboxylic acids. nih.gov
Imine Formation (Schiff Bases): The primary amino group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.
Other Functionalizations: The reactivity of the primary amino group extends to reactions with other electrophiles. For example, reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. Diazotization of the amino group, followed by reaction with various reagents, can also be a pathway to other functionalities, although this can be complicated by the presence of other reactive sites in the molecule.
Table 2: Nitrogen-Containing Functionalizations from the Primary Amino Group
| Functional Group | Reagent Type | General Reaction |
|---|---|---|
| Amide | Carboxylic Acid + Coupling Agent | R-NH₂ + R'-COOH → R-NH-C(=O)-R' |
| Imine | Aldehyde or Ketone | R-NH₂ + R'-C(=O)-R'' → R-N=C(R')R'' |
| Urea | Isocyanate | R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R' |
| Sulfonamide | Sulfonyl Chloride | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' |
Transformations Involving the Methyl Ester Functionality
The methyl ester group in this compound is susceptible to various nucleophilic acyl substitution reactions, providing a route to other carboxylic acid derivatives and related compounds.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, or saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process and is often performed in the presence of a large excess of water. The hydrolysis of α-amino acid esters can also be facilitated by certain metal complexes. nih.govresearchgate.netekb.eg
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. csic.es This reaction is also an equilibrium process, and it is often driven to completion by using the reactant alcohol as the solvent.
The methyl ester group can be reduced to a primary alcohol, yielding the corresponding 2-amino-2-(2-bromophenyl)ethanol. This transformation typically requires strong reducing agents.
Reduction with Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of esters to primary alcohols. stackexchange.comorgsyn.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used if the ester is first activated, for example, by conversion to a mixed anhydride (B1165640). researchgate.net More complex hydride reagents have also been developed for the selective reduction of esters in the presence of other functional groups. nih.gov
Table 3: Transformations of the Methyl Ester Functionality
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Basic Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 2-amino-2-(2-bromophenyl)acetic acid |
| Acidic Hydrolysis | H₃O⁺, H₂O | 2-amino-2-(2-bromophenyl)acetic acid |
| Transesterification | R'-OH, H⁺ or RO⁻ | This compound |
| Reduction | LiAlH₄, then H₂O | 2-amino-2-(2-bromophenyl)ethanol |
Aromatic Moiety Reactivity: Bromine Substitution and Cross-Coupling Reactions
The bromine atom on the phenyl ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org It is a versatile method for the formation of biaryl compounds and for the introduction of various alkyl, alkenyl, and alkynyl substituents at the 2-position of the phenyl ring.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. libretexts.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.net This reaction is highly valuable for the synthesis of styrenyl derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgyoutube.com This provides a direct route to N-aryl derivatives of the parent compound.
Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and cyanation reactions, are also possible, further highlighting the synthetic utility of the bromo-substituent.
Table 4: Cross-Coupling Reactions of the Aryl Bromide
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 2-Aryl or 2-Alkyl Phenylacetate Derivative |
| Heck-Mizoroki | Alkene | Pd catalyst, Base | 2-Alkenyl Phenylacetate Derivative |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | 2-(Dialkylamino)phenylacetate Derivative |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | 2-Alkynyl Phenylacetate Derivative |
Palladium-Catalyzed Reactions on Aryl Bromides
The aryl bromide moiety of this compound is a key functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl or vinyl group. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex olefinic compounds. wikipedia.orgdiva-portal.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This transformation is highly valuable for the synthesis of arylamines. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Reactions
| Reaction | Coupling Partner | Bond Formed | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound | C-C | Pd Catalyst, Base |
| Heck Reaction | Alkene | C-C | Pd Catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C-N | Pd Catalyst, Base |
Strategies for Further Functionalization of the Bromophenyl Ring
Beyond palladium-catalyzed reactions, the bromophenyl ring of this compound can be functionalized through other important organometallic transformations.
Lithium-Halogen Exchange: This reaction involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. wikipedia.orgtcnj.edu The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles, allowing for the introduction of various functional groups. tcnj.edu The reaction is generally fast and kinetically controlled. wikipedia.org
Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. wikipedia.orgmasterorganicchemistry.com This process involves the insertion of magnesium between the carbon and bromine atoms. masterorganicchemistry.com The resulting organomagnesium compound is a strong nucleophile and base, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. masterorganicchemistry.com
Table 2: Functionalization Strategies for the Bromophenyl Ring
| Reaction | Reagent | Intermediate | Subsequent Reaction |
|---|---|---|---|
| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi) | Aryllithium | Reaction with various electrophiles |
| Grignard Reagent Formation | Magnesium Metal | Grignard Reagent (Arylmagnesium bromide) | Reaction with carbonyls, epoxides, etc. |
Utility as a Versatile Building Block in Complex Molecular Architecture
The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems and pharmaceutical intermediates.
Incorporation into Diverse Heterocyclic Systems
The presence of both an amino group and a reactive aryl bromide makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles.
One significant application is in the synthesis of quinazolinone derivatives. nih.govmarquette.edu Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. marquette.edugoogle.com The synthesis can involve the reaction of the amino group with a suitable carbonyl-containing compound to form an intermediate that can then undergo intramolecular cyclization. The bromo-substituent can be retained for further functionalization or can participate in intramolecular cyclization reactions, such as a Parham cyclization, where a lithium-halogen exchange is followed by intramolecular nucleophilic attack. wikipedia.org
Precursor in the Synthesis of Specific Pharmaceutical Intermediates
The structural motifs present in this compound are found in various pharmaceutically active compounds. Its ability to undergo a variety of chemical transformations allows for its use as a key intermediate in the synthesis of drug candidates. For instance, the core structure can be elaborated through the reactions described above to build more complex molecular frameworks that are central to the activity of certain therapeutic agents. The synthesis of quinazoline (B50416) and quinazolinone derivatives, for example, is of great interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govmarquette.edu
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy for Comprehensive Molecular Structure Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of Methyl 2-amino-2-(2-bromophenyl)acetate. The vibrational modes of the molecule are sensitive to its geometry and bonding environment.
The FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to the various functional moieties within the compound. The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3400-3200 cm⁻¹. The carbonyl group (C=O) of the methyl ester will produce a strong, characteristic absorption band, generally observed between 1750 and 1730 cm⁻¹. Vibrations associated with the aromatic ring, including C-H stretching and C=C in-plane stretching, are anticipated in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The presence of the bromine substituent on the phenyl ring is expected to give rise to a C-Br stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ range.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3400 - 3200 |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2990 - 2950 |
| C=O Stretch | Ester (-COOCH₃) | 1750 - 1730 |
| N-H Bending | Amino (-NH₂) | 1640 - 1560 |
| C=C Aromatic Ring Stretch | Phenyl Ring | 1600 - 1450 |
| C-O Stretch | Ester (-COOCH₃) | 1250 - 1100 |
| C-N Stretch | Amino Group | 1250 - 1020 |
To gain a deeper understanding of the vibrational modes, theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational spectrum of this compound. These computational methods can provide a set of calculated vibrational frequencies and their corresponding intensities.
A correlation between the theoretically predicted and experimentally observed frequencies is then established. It is a common practice to scale the calculated frequencies using a scaling factor to correct for approximations in the theoretical model and to improve the agreement with experimental data. This correlation allows for a more confident and detailed assignment of the observed spectral bands to specific molecular motions. Such an analysis can help to distinguish between different possible conformations of the molecule and to understand the effects of substituents on the vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the aromatic protons of the 2-bromophenyl group are expected to appear as a complex multiplet in the range of 7.0-7.8 ppm. The methine proton (α-proton) adjacent to the amino and ester groups would likely resonate as a singlet or a broadened singlet around 4.5-5.0 ppm. The methyl protons of the ester group are anticipated to show a sharp singlet at approximately 3.7 ppm. The protons of the amino group often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester is expected in the downfield region, around 170-175 ppm. The aromatic carbons would appear in the 120-140 ppm range, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The α-carbon would be observed around 55-65 ppm, and the methyl carbon of the ester group would be found at approximately 52 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | ¹H | 7.0 - 7.8 (m) |
| α-Proton | ¹H | 4.5 - 5.0 (s) |
| Methyl Protons | ¹H | ~3.7 (s) |
| Amino Protons | ¹H | Variable (br s) |
| Carbonyl Carbon | ¹³C | 170 - 175 |
| Aromatic Carbons | ¹³C | 120 - 140 |
| α-Carbon | ¹³C | 55 - 65 |
Since this compound is a chiral compound, assessing its enantiomeric purity is of great importance. NMR spectroscopy can be a powerful tool for this purpose, often in conjunction with chiral resolving agents or chiral solvating agents. The addition of a chiral auxiliary can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers in the NMR spectrum. The relative integration of these signals allows for the determination of the enantiomeric excess (ee).
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to assign the complex spin system of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is essential for confirming the connectivity of the entire molecule, for instance, by showing a correlation between the methyl protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular structure unequivocally.
The crystallographic data would also reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces. The amino group is capable of acting as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of extended supramolecular architectures in the crystal lattice.
Key Parameters from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Torsion Angles | Conformational information of the molecule |
The data obtained from X-ray crystallography allows for a detailed analysis of the molecular conformation of this compound in the solid state. The relative orientation of the 2-bromophenyl group with respect to the amino acid backbone can be determined. Intramolecular interactions, such as hydrogen bonds between the amino group and the ester carbonyl, if present, would also be identified. This information is vital for understanding the molecule's steric and electronic properties and for computational modeling studies.
Investigation of Crystal Packing and Intermolecular Hydrogen Bonding Networks
The solid-state architecture of this compound is anticipated to be significantly influenced by a network of intermolecular hydrogen bonds, which are crucial in defining the crystal packing arrangement. The molecule possesses key functional groups capable of participating in such interactions: the primary amino group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group and, to a lesser extent, the methoxy (B1213986) oxygen (-OCH₃) serve as hydrogen bond acceptors.
In the absence of a determined crystal structure for this specific compound, the hydrogen bonding patterns can be predicted based on common motifs observed in the crystal structures of other amino acid esters. It is highly probable that the amino group forms N-H···O=C hydrogen bonds with the carbonyl oxygen of a neighboring molecule. These interactions are a predominant feature in the crystal packing of many amino acid and peptide derivatives, often leading to the formation of chains or layered structures.
Table 1: Predicted Hydrogen Bond Parameters in the Crystal Lattice of this compound
| Donor | Acceptor | Type of Interaction | Expected Bond Length (Å) |
| N-H (amino) | O=C (carbonyl) | Intermolecular | 2.8 - 3.2 |
| N-H (amino) | O-CH₃ (methoxy) | Intermolecular | 3.0 - 3.5 |
Note: The data in this table is predictive and based on typical hydrogen bond lengths observed in related organic molecules.
Electronic Spectroscopy (UV-Visible) and Charge Transfer Transitions
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be characterized by absorptions arising from its aromatic system and carbonyl group. The primary chromophore in the molecule is the 2-bromophenyl group.
The UV-Vis spectrum is anticipated to display bands corresponding to π → π* transitions associated with the benzene (B151609) ring. The presence of the bromine atom and the amino-acetate substituent on the phenyl ring will influence the position and intensity of these absorption bands compared to unsubstituted benzene. Generally, aromatic amino acids exhibit absorption maxima in the range of 250-280 nm. nih.gov
The ester carbonyl group also possesses a chromophoric character and can undergo n → π* transitions. These transitions are typically weak and may appear as a shoulder on the more intense π → π* absorption bands, likely in the region of 270-300 nm. masterorganicchemistry.com
Furthermore, the molecule has the potential for intramolecular charge transfer (ICT) interactions. The amino group can act as an electron donor (D) and the 2-bromophenyl ring, along with the ester group, can function as an electron acceptor (A). Upon photoexcitation, an electron may be transferred from the highest occupied molecular orbital (HOMO), which would have significant character from the amino lone pair, to the lowest unoccupied molecular orbital (LUMO), which would be associated with the π* system of the aromatic ring. This D-A arrangement can give rise to a charge-transfer band in the UV-Vis spectrum. The efficiency of this ICT can be influenced by solvent polarity. nih.govnih.gov
Table 2: Predicted UV-Visible Absorption Maxima (λmax) and Electronic Transitions for this compound
| Chromophore | Predicted λmax (nm) | Type of Transition |
| 2-Bromophenyl ring | ~260 - 280 | π → π |
| Carbonyl group (C=O) | ~270 - 300 | n → π |
| Donor-Acceptor System | Solvent Dependent | Intramolecular Charge Transfer (ICT) |
Note: The data presented in this table is an estimation based on the analysis of similar chemical structures and the principles of electronic spectroscopy.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are central to the analysis of Methyl 2-amino-2-(2-bromophenyl)acetate, providing powerful tools for both purity determination and the resolution of its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development.mdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Method development typically involves the optimization of stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation of the main compound from any impurities.
For purity analysis, a reversed-phase HPLC method is often the first choice. A C8 or C18 column is commonly used as the stationary phase, providing a non-polar surface for interaction. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com To improve peak shape and resolution, especially given the basic nature of the amino group, an acid modifier like trifluoroacetic acid (TFA) or formic acid is typically added to the aqueous component of the mobile phase. mdpi.com
Since this compound possesses a chiral center at the α-carbon, separating its enantiomers is crucial, particularly in pharmaceutical development where stereoisomers can have different physiological effects. nih.gov Chiral HPLC is the most effective technique for this purpose. yakhak.org The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are often successful in resolving the enantiomers of α-amino acid esters. yakhak.org The mobile phase for chiral separations is typically a non-polar organic solvent system, such as a mixture of hexane (B92381) and 2-propanol. yakhak.org
Below is an interactive table summarizing typical starting conditions for HPLC method development for this compound.
| Parameter | Purity Analysis (Reversed-Phase) | Stereoisomer Separation (Chiral) |
| Stationary Phase | C8 or C18 silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak IA, Chiralcel OD-H) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Hexane/2-Propanol (e.g., 90:10 v/v) |
| Elution Mode | Gradient or Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~210 nm or ~254 nm | UV at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ambient |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Due to the low volatility of amino acid esters, direct analysis of this compound by GC is challenging. Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
Common derivatization strategies for amino acids and their esters that would be applicable include: researchgate.net
Silylation: This involves reacting the amino and any other active hydrogen groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com TBDMS derivatives are often preferred due to their increased stability towards moisture. sigmaaldrich.com
Acylation/Esterification: A two-step process can be employed where the carboxyl group is first esterified (though it is already an ester in the target molecule) and the amino group is then acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govnih.gov These halogenated derivatives are particularly useful as they enhance sensitivity for electron capture detection (ECD).
Once derivatized, the volatile analyte can be separated on a low- to mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (GC-MS).
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis.mdpi.com
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, offers insights into its structure.
For this compound, the nominal molecular weight can be calculated from its chemical formula, C₉H₁₀BrNO₂. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, with two peaks of roughly equal intensity separated by two mass units (e.g., M+ and M+2).
The fragmentation of the molecular ion upon ionization (e.g., by electron ionization, EI) can be predicted based on the functional groups present. Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. libretexts.org For an amino acid ester, common fragmentation includes:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in an [M - 31]⁺ ion.
Loss of the carbomethoxy group (-COOCH₃): This leads to an [M - 59]⁺ ion.
Alpha-cleavage: Cleavage of the bond between the α-carbon and the phenyl ring.
In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) of this precursor ion can induce fragmentation. For protonated α-amino acids, a characteristic fragmentation pathway is the neutral loss of both water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety. nih.govnih.gov
Development of Hyphenated HPLC-MS Methods for Derivatized Analytes.mdpi.com
The coupling of HPLC with MS (HPLC-MS or LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. mdpi.com This hyphenated technique is highly effective for the analysis of complex mixtures and for trace-level quantification.
For this compound, an LC-MS method would typically use a reversed-phase column with a mobile phase containing volatile buffers or modifiers like formic acid or ammonium (B1175870) formate (B1220265) to ensure compatibility with the ESI source.
To enhance sensitivity and chromatographic performance, derivatization can also be employed in LC-MS analysis. While not for volatility, derivatization in this context aims to introduce a readily ionizable group or a group that improves chromatographic retention. For example, reagents that target the primary amine, such as dimethylaminophenacyl bromide (DmPABr), can be used. nih.govresearchgate.net This reagent adds a tag that is easily protonated in the ESI source, leading to a significant improvement in signal intensity. Chiral derivatizing agents can also be used to create diastereomers that can be separated on a standard achiral reversed-phase column. mdpi.com
Quantitative Analytical Methodologies in Research Contexts
In research and development, it is often necessary to quantify the concentration of a compound in a given sample. Validated HPLC-UV methods are frequently used for this purpose. mdpi.com The development of a quantitative method requires establishing several key parameters to ensure the results are reliable, accurate, and reproducible.
The validation of a quantitative HPLC method for this compound would involve assessing the following:
Linearity and Range: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The method is considered linear over a range where the detector response is directly proportional to the concentration. A high coefficient of determination (R²) value (typically >0.999) is required. mdpi.comresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.comresearchgate.net These are typically determined based on the signal-to-noise ratio.
Accuracy: This is determined by analyzing samples with a known concentration (e.g., spiked samples) and comparing the measured concentration to the true value. Results are often expressed as percent recovery. mdpi.com
Precision: This assesses the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). mdpi.comresearchgate.net
The table below outlines typical acceptance criteria for a validated quantitative HPLC method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD (Signal-to-Noise) | ~3:1 |
| LOQ (Signal-to-Noise) | ~10:1 |
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Compounds Utilizing the Methyl 2-amino-2-(2-bromophenyl)acetate Scaffold
The strategic positioning of a bromine atom on the phenyl ring, coupled with the amino and ester functionalities, makes this compound a highly attractive starting material for the synthesis of a wide array of novel organic molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Furthermore, the amino group provides a nucleophilic center for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. These reactions can be employed to introduce a wide range of functional groups, leading to the generation of libraries of compounds with potentially valuable biological activities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatization reactions.
The inherent chirality of the molecule at the α-carbon also presents opportunities for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of new therapeutic agents. The ability to synthesize both enantiomers of a particular compound allows for the investigation of their differential biological activities and can lead to the development of drugs with improved efficacy and reduced side effects.
One notable application of this scaffold is in the synthesis of heterocyclic compounds. The combination of the amino group and the ortho-bromophenyl moiety allows for intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, this scaffold could potentially be used to synthesize novel quinazolinone derivatives, which are known to exhibit a broad spectrum of pharmacological activities.
A key intermediate in the synthesis of the antipsychotic drug Asenapine is a degradation product known as 2,3,3a,12b-Tetradehydro Asenapine. The synthesis of this degradation product utilizes a precursor derived from this compound, highlighting the importance of this scaffold in pharmaceutical research and development.
Exploration of Non-Linear Optical (NLO) Properties of Derivatives
The field of non-linear optics (NLO) is focused on the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with specific structural features, such as donor-acceptor systems and extended π-conjugation, can exhibit significant NLO properties. Derivatives of this compound are promising candidates for the development of new NLO materials.
The inherent donor-acceptor character of the molecule, with the amino group acting as an electron donor and the ester and bromophenyl groups as electron acceptors, provides a foundation for NLO activity. By strategically modifying the molecule, for example, by introducing strong electron-donating or electron-withdrawing groups through reactions at the bromine or amino positions, the NLO response can be significantly enhanced.
Research on a related compound, Methyl 2-amino-5-bromobenzoate (M2A5B), has demonstrated the potential of this class of molecules in NLO applications. nih.gov Single crystals of M2A5B were grown and characterized, revealing an optical energy band gap of 2.7 eV and particle size-dependent second harmonic generation (SHG) efficiency. nih.gov The existence of phase matching in M2A5B, confirmed by the Kurtz-Perry powder method, is a crucial property for practical NLO devices. nih.gov These findings suggest that derivatives of this compound, with their similar structural motifs, are worthy of investigation for their NLO properties.
Development of Catalytic Applications and Ligand Synthesis
The amino acid-like structure of this compound makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in enantioselective synthesis, enabling the production of single-enantiomer drugs and other fine chemicals.
The amino and ester functionalities of the molecule can be readily modified to create bidentate or tridentate ligands that can coordinate with various transition metals. The presence of the 2-bromophenyl group offers further opportunities for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. This tunability is essential for optimizing the catalytic activity and enantioselectivity of the corresponding metal complexes.
For example, the amino group can be derivatized to form Schiff bases, amides, or phosphines, which are common coordinating groups in catalytic systems. The ester group can be converted to a carboxylic acid or an alcohol, providing additional coordination sites. The bromine atom can be replaced with other functional groups through cross-coupling reactions, leading to a wide diversity of ligand structures.
While direct catalytic applications of this compound itself are not extensively documented, its potential as a precursor for catalysts is significant. One source suggests that this compound could be a useful catalyst for the synthesis of unprotected 2-arylglycines by transamination, although further research is needed to validate this claim. chemicalbook.com The development of novel chiral ligands from this scaffold could lead to new and efficient catalysts for a variety of important organic transformations, including hydrogenations, C-C bond forming reactions, and oxidations.
Potential in Materials Science and Polymer Chemistry
The unique chemical structure of this compound also presents opportunities for its use in materials science and polymer chemistry. The presence of multiple reactive sites allows for its incorporation into polymeric structures, leading to the development of new materials with tailored properties.
The bromine atom on the phenyl ring is particularly useful for polymerization reactions. It can participate in various cross-coupling polymerization techniques, such as Suzuki or Stille coupling, to form conjugated polymers. These polymers are of great interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The amino and ester groups can be used to modify the solubility, processability, and other physical properties of the resulting polymers.
Furthermore, the amino group can be used as a site for grafting other polymer chains or for cross-linking, leading to the formation of novel polymer networks and hydrogels. These materials could find applications in areas such as drug delivery, tissue engineering, and sensor technology. The chirality of the molecule could also be exploited to create chiral polymers with unique optical or recognition properties.
While specific examples of the use of this compound in materials science are currently limited, the fundamental reactivity of the molecule suggests a promising future in this field. Further research into the polymerization and material-forming capabilities of this versatile scaffold is warranted.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(2-bromophenyl)acetate, and how can purity be validated?
- Methodology : Synthesis often involves bromophenyl precursor alkylation followed by esterification. For example, brominated aromatic rings can undergo nucleophilic substitution with methyl glycinate derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purity validation typically employs HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy. Key NMR markers include the methyl ester singlet (~δ 3.7 ppm) and aromatic proton splitting patterns .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste disposal requires halogenated organic waste containers, as brominated compounds may release toxic fumes upon incineration . Stability studies indicate storage at -20°C in amber vials to prevent photodegradation .
Q. Which analytical techniques are essential for structural characterization?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode). IR spectroscopy identifies functional groups (e.g., ester C=O stretch ~1740 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides definitive stereochemical assignment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
- Methodology : Contradictions in splitting patterns may arise from rotameric equilibria or diastereomer formation. Use variable-temperature NMR to assess dynamic effects or employ 2D techniques (COSY, NOESY) to confirm spatial proximity of protons. Comparative analysis with computational NMR predictions (e.g., DFT calculations) can clarify ambiguities .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed ester hydrolysis) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?
- Methodology : The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies under inert atmospheres (Ar/N₂) with Pd catalysts (e.g., Pd(PPh₃)₄) show accelerated aryl halide activation. Monitor reaction progress via TLC (silica gel, UV visualization) and isolate products via flash chromatography .
Q. What computational methods predict the compound’s behavior in nucleophilic substitution?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. Solvent effects are incorporated using polarizable continuum models (PCM). Compare computed IR and NMR spectra with experimental data to validate mechanistic pathways .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
